molecular formula C21H34O2 B146449 (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester CAS No. 132712-70-0

(8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester

Cat. No. B146449
M. Wt: 318.5 g/mol
InChI Key: OHQGIWOBGITZPC-GJDCDIHCSA-N
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Description

The compound (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester is a derivative of arachidonic acid, which is a polyunsaturated omega-6 fatty acid. It is an important biological precursor in the synthesis of various eicosanoids, which are signaling molecules that exert complex control over many bodily systems, primarily in inflammation or immunity, and as messengers in the central nervous system.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, the synthesis of (8Z,11Z,14Z)-eicosatrien-5-ynoic acid, a closely related molecule, has been achieved using acetylenic compounds as precursors. This synthesis pathway could potentially be adapted for the synthesis of (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester by including the appropriate steps to introduce the 17Z double bond and the methyl ester group .

Molecular Structure Analysis

The structure of (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester is characterized by the presence of four cis double bonds (Z configuration) at the 8, 11, 14, and 17 positions of the eicosatetraenoic acid chain. The presence of these double bonds is crucial for the biological activity of the molecule, as they are involved in the regulation of the molecule's interaction with enzymes and receptors .

Chemical Reactions Analysis

The chemical reactions involving eicosatetraenoic acid derivatives are typically enzymatic in nature. For example, arachidonic acid can be enzymatically converted into various prostaglandins, which are a class of eicosanoids. The synthesis of tritium-labelled arachidonic acid and its subsequent conversion into prostaglandins E2 and F2 alpha has been reported, which suggests that similar pathways could be explored for (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester are not detailed in the provided papers, it can be inferred that the molecule would exhibit properties typical of long-chain fatty acid esters. This includes a relatively low solubility in water, a tendency to form bilayers or micelles in aqueous solutions, and the potential for oxidation of the double bonds under certain conditions. The presence of the methyl ester group would likely increase its volatility and solubility in organic solvents compared to the free acid form.

Scientific Research Applications

Biochemical Synthesis and Elongation

Kuklev and Smith (2006) detailed a method for the chemical C2-elongation of polyunsaturated fatty acids, including the synthesis of (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester from alpha-linolenic, stearidonic, and eicosapentaenoic acids. This process involves a series of steps including reduction, bromination, coupling, and acidic alcoholysis, yielding more than 60% on a gram scale with high purity, demonstrating its potential for biochemical investigations without further purification (Kuklev & Smith, 2006).

Role in Oxidation Processes

Manini et al. (2006) investigated the free radical oxidation of 15-(S)-hydroxyeicosatetraenoic acid with the Fenton reagent, identifying products that underline the complex oxidative pathways involving eicosatetraenoic acid derivatives. This research contributes to understanding the oxidative stability and potential pro-oxidant roles of polyunsaturated fatty acids and their derivatives (Manini et al., 2006).

Lipoxygenase Reaction and Metabolism

Ivanov et al. (2002) synthesized and tested racemic (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester as a substrate for lipoxygenases, finding it to be well oxygenated by soybean 15-lipoxygenase and recombinant human 5-lipoxygenase. This study highlights the compound's role in enzymatic reactions relevant to inflammation and other physiological processes (Ivanov et al., 2002).

Alternative Sources for Oxylipin Synthesis

Sanfilippo et al. (2019) used lyophilized extracts from soybean and oat flours as alternatives to purified oxygenases for synthesizing oxylipins from (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester. This approach offers advantages in enzyme stability and reproducibility, providing a novel method for the biocatalytic preparation of important bioactive lipids (Sanfilippo et al., 2019).

Mitochondrial Biosynthesis and Enzymatic Studies

Fox et al. (2000) discovered the mitochondrial biosynthesis of 3R-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid in yeast, a process requiring CoASH, ATP, NAD+, and Mg2+. This finding adds a layer to our understanding of fatty acid metabolism in different biological systems and points to the diversity of metabolic pathways for eicosatetraenoic acids (Fox et al., 2000).

properties

IUPAC Name

methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQGIWOBGITZPC-GJDCDIHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694022
Record name omega-3 Arachidonic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester

CAS RN

132712-70-0
Record name omega-3 Arachidonic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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